molecular formula C20H19N3O6S2 B12460737 N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

Cat. No.: B12460737
M. Wt: 461.5 g/mol
InChI Key: HHWNWIMDYVKDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes sulfonation, nitration, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Safety protocols are strictly followed to handle the potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide
  • N-{4-[(2,4-dimethylphenyl)amino]sulfonyl}phenyl-4-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide stands out due to its specific chemical structure, which imparts unique properties and reactivity

Properties

Molecular Formula

C20H19N3O6S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C20H19N3O6S2/c1-14-7-12-18(15(2)13-14)22-30(26,27)17-10-8-16(9-11-17)21-31(28,29)20-6-4-3-5-19(20)23(24)25/h3-13,21-22H,1-2H3

InChI Key

HHWNWIMDYVKDGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.